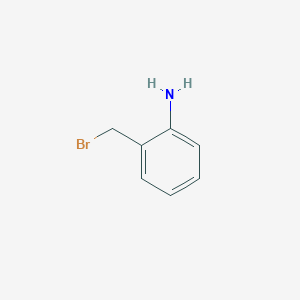

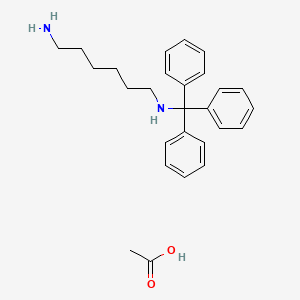

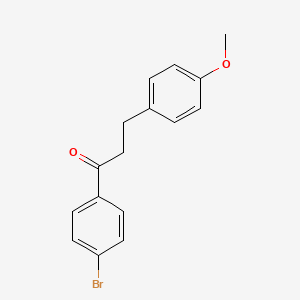

1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one

Übersicht

Beschreibung

The compound 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one is a chemical of interest due to its structural and spectral properties, which have been explored in various studies. The compound is related to a class of compounds that have been synthesized and analyzed for their potential biological activities, including antimicrobial properties . The structural characteristics of similar compounds have been elucidated using techniques such as NMR and mass spectrometry, and their interactions with biological receptors have been investigated through molecular docking studies .

Synthesis Analysis

The synthesis of related bromophenyl compounds typically involves refluxing precursor molecules with acetic acid in the presence of a catalyst such as fused ZnCl2, followed by condensation with other aromatic aldehydes . The synthesis process is carefully designed to yield the desired product, which is then characterized using physical and spectral data to confirm its structure. The synthesis of similar compounds has also been reported, where different substituents are introduced to the phenyl rings, leading to a variety of related molecules with potential biological activities .

Molecular Structure Analysis

The molecular structure of compounds in this class has been analyzed using density functional theory and various spectroscopic methods. The dihedral angles between the planes of the substituted benzene rings and the propenone group have been measured, providing insight into the conformational preferences of these molecules . The electronic properties, such as bandgap energies and electrophilic site strengths, have been calculated to understand the reactivity of these compounds in different solvent atmospheres .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their electronic structure, which can be probed through spectroscopic techniques and quantum chemical analysis. The presence of electron-donating and electron-withdrawing groups on the aromatic rings affects the electrophilic and nucleophilic sites within the molecule, dictating the types of chemical reactions it can undergo. Hyperconjugative interactions and non-covalent interactions have been studied to further understand the reactivity of these compounds in various solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are characterized after synthesis. Theoretical calculations, such as drug likeness and molecular properties, are performed to predict the behavior of these compounds in biological systems. Experimental techniques, including NMR spectroscopy, are used to determine chemical shift values and confirm the molecular structure. The antimicrobial activities of these compounds have been evaluated, indicating their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Examination

- Potential Intravenous Anesthetics: Stenlake, Patrick, and Sneader (1989) synthesized and examined derivatives of 1-(4-Bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino) propan-1-one as potential intravenous anesthetics, including their methiodides and alcohol derivatives (Stenlake, Patrick, & Sneader, 1989).

Optical and Electronic Properties

- Nonlinear Optical (NLO) Properties: Shkir et al. (2019) investigated the crystal structure, optoelectronic, charge transport properties, and NLO properties of 1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one and related compounds. These findings suggest potential applications in semiconductor devices (Shkir et al., 2019).

Crystal Structure Analysis

- Molecular Structure Studies: Jasinski et al. (2010) analyzed the molecular structure of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, focusing on the dihedral angles between different molecular planes (Jasinski et al., 2010).

Antimicrobial and Antiradical Activity

- Synthesis of Derivatives for Antimicrobial Activity: Nagamani et al. (2018) synthesized novel derivatives of 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones and evaluated their antimicrobial activities (Nagamani et al., 2018).

Ground State Geometric Parameters

- Geometric Parameters and Charge Density Distributions: Hameed (2006) studied the ground state geometries and charge density distributions of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-2-propene-1-one and related compounds, providing insights into their electronic structure (Hameed, 2006)

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWLSONIUUHSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

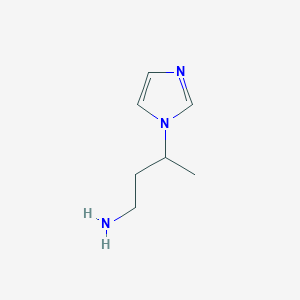

COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459613 | |

| Record name | 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one | |

CAS RN |

648903-46-2 | |

| Record name | 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B1339714.png)

![2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B1339720.png)